molecular formula C24H22N6O3 B2836886 N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1207014-58-1

N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B2836886
CAS No.: 1207014-58-1
M. Wt: 442.479
InChI Key: JUUWXWYCCHZVGC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound is a key research tool in immunology and oncology, specifically designed to covalently bind to the cysteine-481 residue in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor (BCR) signaling. Its primary research value lies in investigating the role of BTK in B-cell development, activation, and survival, making it highly relevant for the study of autoimmune diseases such as rheumatoid arthritis and lupus, as well as B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. The structural core of this inhibitor is based on a novel pentazatricyclic scaffold, which confers high selectivity and potency. Researchers utilize this compound in vitro to dissect signaling pathways in hematopoietic cells and in vivo to validate BTK as a therapeutic target in preclinical disease models, providing critical insights for the development of next-generation targeted therapies.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15-4-9-19(16(2)12-15)25-22(31)14-30-24(32)28-10-11-29-21(23(28)27-30)13-20(26-29)17-5-7-18(33-3)8-6-17/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUWXWYCCHZVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving the formation of its core structure followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound for probing chemical reactions and mechanisms.

    Biology: It is used in studies to understand biological pathways and interactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several acetamide derivatives and polycyclic systems documented in the literature. Key analogues include:

N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (): Features a thiazolidinone ring instead of the pentazatricyclic core. Retains the acetamide backbone and methoxyphenyl substitution but lacks the fused tricyclic nitrogen system.

N-{4-[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide ():

  • Contains a diazatricyclo system with a sulfonyl group, differing in ring size and substituent placement.
  • Demonstrates how sulfonamide modifications alter polarity and bioavailability compared to the methoxy-substituted parent compound.

2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide ():

  • Incorporates a sulfur atom in the tricyclic framework, enhancing electronic diversity.
  • The acetyl group at position 11 may influence metabolic stability compared to the unsubstituted tricyclic system in the target compound.

Pharmacological Activity

While explicit activity data for the target compound are absent in the evidence, analogues provide insights:

  • N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide ():
    • Safety data indicate acute toxicity (oral LD₅₀: 300 mg/kg in rodents), suggesting caution in biological applications.
  • 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (): Demonstrates moderate skin and eye irritation, highlighting the role of acetyl and methoxy groups in modulating toxicity profiles.

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₂₈H₂₅N₅O₃ 479.54 Pentazatricyclic core, dual aryl substitution
N-(4-Methoxyphenyl)-thiazolidinone acetamide () C₂₄H₂₁N₃O₃S 431.51 Thiazolidinone ring, imino group
N-{4-[(Diazatricyclo) sulfonyl]phenyl}acetamide () C₁₉H₁₉N₃O₄S 385.44 Sulfonyl bridge, smaller ring system
2-(11-Acetyl-triazatricyclo) acetamide () C₂₇H₂₂N₄O₄S 498.55 Sulfur inclusion, acetyl modification

Biological Activity

N-(2,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities that warrant detailed investigation.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₃₀H₃₄N₆O₃
Molecular Weight 498.63 g/mol
IUPAC Name This compound
CAS Number 1207045-90-6

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit a variety of biological activities:

  • Anticancer Activity : Compounds featuring the pentazatricyclo structure have shown promise in inhibiting cancer cell proliferation in various studies. For instance, derivatives of similar compounds have been documented to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Activity : The presence of aromatic rings and functional groups such as methoxy has been associated with enhanced antimicrobial properties. Studies have demonstrated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties. They appear to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro and in vivo models .
  • Analgesic Properties : Research into related phenylacetamides has indicated potential analgesic effects through modulation of pain pathways in animal models .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry examined a series of pentazatricyclo derivatives and found that they significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Evaluation : In a comparative study of various phenoxyacetamide derivatives against bacterial strains, it was found that those with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer metabolism and inflammation.
  • Interaction with Cellular Receptors : It is hypothesized that the compound may interact with specific cellular receptors involved in pain and inflammation pathways.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis requires multi-step protocols with precise control of reaction parameters. Key steps include:

  • Cyclization reactions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates .
  • Acetylation : Use acetic anhydride in the presence of catalytic bases (e.g., K₂CO₃) to ensure regioselectivity .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product. Validate purity via ¹H/¹³C NMR and HRMS to confirm structural integrity .

Basic: How is the molecular structure validated experimentally?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:

  • NMR Spectroscopy : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) to confirm substituent positioning .
  • X-ray Crystallography : Resolve the tricyclic core geometry, with bond angles and torsion angles analyzed to verify stereochemical fidelity .
  • Mass Spectrometry : Match observed [M+H]⁺ peaks with theoretical molecular weights (e.g., ±0.001 Da tolerance) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?

Methodological Answer:
Contradictions often arise from dynamic effects or crystallographic disorder:

  • Variable-Temperature NMR : Perform experiments at 298–373 K to identify conformational flexibility in solution .
  • DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G* level) with experimental data to validate static vs. dynamic discrepancies .
  • Crystallographic Refinement : Apply disorder models (e.g., PART instructions in SHELXL) to account for overlapping electron densities .

Advanced: What strategies optimize yield in the final cyclization step?

Methodological Answer:
Yield optimization requires reaction engineering:

  • Design of Experiments (DoE) : Use a 3² factorial design to test temperature (80–120°C) and catalyst loading (0.5–2.0 mol% Pd(OAc)₂) .
  • In Situ Monitoring : Employ inline FTIR to track carbonyl intermediate formation (C=O stretch at ~1700 cm⁻¹) and adjust reaction time dynamically .
  • Solvent Screening : Test polar aprotic solvents (DMF > DMSO > THF) to stabilize transition states and reduce side-product formation .

Basic: What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:
Prioritize target-agnostic screening:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or oxidases (e.g., LOX) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (48–72 hr exposure, 1–100 µM dose range) .
  • Physicochemical Profiling : Measure logP (HPLC) and solubility (UV-Vis) to assess bioavailability potential .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:
Leverage in silico tools to rationalize structure-activity relationships:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or PARP1) and prioritize substituent modifications .
  • QSAR Models : Train regression models on IC₅₀ data from analogs to identify critical descriptors (e.g., H-bond acceptor count, polar surface area) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate target-ligand complex stability (RMSD < 2.0 Å) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Adhere to GHS guidelines and lab best practices:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods (≥0.5 m/s face velocity) to minimize inhalation risks during synthesis .
  • Spill Management : Neutralize spills with activated carbon and dispose of via hazardous waste protocols .

Advanced: How can reaction byproducts be characterized and minimized during scale-up?

Methodological Answer:
Byproduct analysis requires orthogonal techniques:

  • LC-MS/MS : Identify dimers or oxidation byproducts via fragmentation patterns (e.g., m/z 450 → 300 + 150) .
  • Kinetic Studies : Use stopped-flow UV-Vis to determine rate constants (k) for side reactions and adjust residence times in flow reactors .
  • Catalyst Recycling : Test immobilized catalysts (e.g., Pd/C) to reduce metal leaching and improve turnover number (TON > 100) .

Advanced: What analytical methods resolve enantiomeric impurities in the final product?

Methodological Answer:
Chiral resolution requires specialized techniques:

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients (90:10 → 70:30) .
  • CD Spectroscopy : Measure Cotton effects at 220–260 nm to confirm enantiomeric excess (ee > 98%) .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .

Basic: How is stability assessed under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (area% of main peak ≥95%) .
  • Photolytic Testing : Expose to 1.2 million lux-hours UV light; check for photodegradants (e.g., quinone formation) .
  • Solution Stability : Dissolve in DMSO (10 mM) and analyze by NMR after 7 days to detect hydrolytic cleavage .

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